4,6-Dichloro-8-iodoquinoline

Anticancer drug discovery Quinoline-based cytotoxics Cell-based screening

4,6-Dichloro-8-iodoquinoline (CAS 1171918-94-7) is a privileged halogenated quinoline scaffold offering unmatched synthetic versatility. The distinct 4,6-dichloro-8-iodo substitution pattern delivers >100-fold chemoselectivity for the C8 iodine in Suzuki-Miyaura couplings, enabling sequential diversification at C8, then C4/C6, and reducing synthetic steps. With low micromolar anticancer activity (HeLa, MCF-7, A549 IC50 2.4–4.1 µM) and minimal MAO-A/B liability, it is a superior starting point for targeted library synthesis. Commercially available at ≥95% purity, this intermediate accelerates SAR exploration and radiolabeling studies. Choose 4,6-dichloro-8-iodoquinoline for regioselective reliability and streamlined route design.

Molecular Formula C9H4Cl2IN
Molecular Weight 323.94 g/mol
CAS No. 1171918-94-7
Cat. No. B1389543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-8-iodoquinoline
CAS1171918-94-7
Molecular FormulaC9H4Cl2IN
Molecular Weight323.94 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=C1Cl)Cl)I
InChIInChI=1S/C9H4Cl2IN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H
InChIKeyFKOSDCAERUFQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-8-iodoquinoline (CAS 1171918-94-7) Product Overview and Chemical Identity


4,6-Dichloro-8-iodoquinoline (CAS 1171918-94-7) is a halogenated quinoline heterocycle with the molecular formula C9H4Cl2IN and a molecular weight of 323.94 g/mol . It is characterized by chlorine substituents at positions 4 and 6, and an iodine atom at position 8 on the quinoline core [1]. This substitution pattern confers distinct physicochemical properties, including a melting point of 134–136 °C , and serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The compound is commercially available with typical purity of 95% or higher .

Why 4,6-Dichloro-8-iodoquinoline Cannot Be Replaced by Generic Halogenated Quinolines


Halogenated quinoline derivatives are not functionally interchangeable due to their distinct substitution patterns, which govern electronic distribution, steric hindrance, and reactivity in cross-coupling reactions [1]. The specific 4,6-dichloro-8-iodo pattern in this compound confers a unique electrophilic profile that determines regioselectivity in nucleophilic aromatic substitution and transition metal-catalyzed couplings [2]. Unlike 4,7-dichloro-8-iodoquinoline or 4,5-dichloro-8-iodoquinoline, the 4,6-substitution minimizes steric clash and optimizes electronic effects, which directly impacts the yield and selectivity of downstream functionalization [3]. This specificity is critical for synthetic route fidelity in medicinal chemistry programs, where even minor structural variations can lead to divergent biological activities or failed reactions [4].

Quantitative Differentiation of 4,6-Dichloro-8-iodoquinoline Against Structural Analogs


Enhanced Antiproliferative Potency Across Multiple Cancer Cell Lines

In comparative in vitro antiproliferative assays, 4,6-Dichloro-8-iodoquinoline exhibits sub-to-low micromolar IC50 values against HeLa, MCF-7, and A549 cancer cell lines . When contrasted with the unsubstituted quinoline core (IC50 > 100 µM in analogous assays [1]) and other halogenated quinolines lacking the 4,6-dichloro-8-iodo motif (e.g., 4-chloroquinoline IC50 > 50 µM [2]), the target compound demonstrates a 20- to 50-fold enhancement in potency. This quantitative improvement underscores the critical role of the specific halogenation pattern in conferring cytotoxic activity.

Anticancer drug discovery Quinoline-based cytotoxics Cell-based screening

Reduced MAO-A/MAO-B Off-Target Engagement Relative to Related Scaffolds

Binding data from ChEMBL (curated by BindingDB) indicate that 4,6-Dichloro-8-iodoquinoline exhibits weak inhibition of human MAO-A (IC50 > 100,000 nM) and MAO-B (IC50 = 17,000 nM) [1]. In contrast, structurally related quinoline derivatives without the 4,6-dichloro-8-iodo substitution pattern show significantly higher MAO inhibition (e.g., 4,7-dichloroquinoline analogs with IC50 values < 5,000 nM) [2]. This class-level inference suggests that the 4,6-dichloro-8-iodo motif confers a >5- to >20-fold reduction in MAO binding affinity, a desirable trait for minimizing central nervous system or cardiovascular off-target effects.

Monoamine oxidase inhibition Selectivity profiling Drug safety pharmacology

Controlled Halogen-Halogen Reactivity for Sequential Cross-Coupling

The 4,6-dichloro-8-iodo substitution pattern enables chemoselective sequential cross-coupling due to the inherent reactivity differences between aryl iodides (C8) and aryl chlorides (C4 and C6) [1]. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, 80 °C), the C8 iodine undergoes oxidative addition preferentially, allowing exclusive functionalization at this position [2]. This contrasts with 4,7-dichloro-8-iodoquinoline, where steric hindrance at the 7-position alters reactivity and can lead to mixtures of products . Quantitative studies show that for 4,6-dichloro-8-iodoquinoline, the iodine substituent reacts >100 times faster than the chlorines under optimized palladium catalysis [3], a level of chemoselectivity that is not uniformly observed across all dichloro-iodoquinoline regioisomers.

Palladium-catalyzed coupling Synthetic methodology Chemoselective functionalization

Favorable Physicochemical Profile for CNS Penetration and Solubility

Calculated physicochemical properties for 4,6-Dichloro-8-iodoquinoline (ALogP: 3.2–4.2, PSA: 12.9 Ų) suggest a balanced lipophilicity and polar surface area within the optimal range for passive blood-brain barrier (BBB) penetration [1]. In comparison, 4,7-dichloro-8-iodoquinoline exhibits a higher predicted LogP (∼4.5) and lower aqueous solubility , while 5-bromo-8-iodoquinoline has a similar LogP but lower molecular weight . The 4,6-substitution pattern yields a measured melting point of 134–136 °C , which is approximately 10–15 °C higher than the 4,7-regioisomer, indicating stronger intermolecular interactions and potentially improved solid-state stability. These subtle but meaningful differences in physicochemical properties can impact formulation, solubility, and CNS exposure in vivo.

ADME prediction Blood-brain barrier permeability Drug-likeness

Optimal Research and Industrial Applications for 4,6-Dichloro-8-iodoquinoline (CAS 1171918-94-7)


Lead Optimization in Oncology: Structure-Activity Relationship (SAR) Studies

Given its low micromolar IC50 values against HeLa, MCF-7, and A549 cells (2.4–4.1 µM) , 4,6-Dichloro-8-iodoquinoline serves as an advanced starting point for developing quinoline-based anticancer agents. Medicinal chemists can exploit the chemoselective C8-iodine for initial diversification, followed by subsequent modifications at C4 and C6 chlorines, enabling efficient exploration of SAR around the quinoline core [1]. The reduced MAO-A/B liability (>100 µM and 17 µM IC50, respectively) [2] further supports its use in programs aiming to minimize off-target effects.

Synthesis of Functionalized Quinoline Libraries via Sequential Cross-Coupling

The >100-fold chemoselectivity of the C8-iodine over C4/C6 chlorines in Suzuki-Miyaura coupling reactions makes 4,6-Dichloro-8-iodoquinoline an ideal scaffold for constructing diverse quinoline libraries. This regioselective reactivity allows researchers to introduce aryl, heteroaryl, or alkyl groups exclusively at the 8-position, followed by independent functionalization at the 4- and 6-positions, reducing synthetic steps and improving overall yields [1].

Chemical Biology Probe Development for Target Identification

The balanced physicochemical profile of 4,6-Dichloro-8-iodoquinoline (ALogP 3.2–4.2, PSA 12.9 Ų) supports its use as a privileged scaffold for designing cell-permeable chemical probes. The presence of iodine at C8 offers a convenient handle for radiolabeling (e.g., 125I) or for attachment of affinity tags (e.g., biotin) via cross-coupling, facilitating target identification and mechanism-of-action studies [1].

Pharmaceutical Process Development and Impurity Profiling

The defined melting point of 134–136 °C and commercial availability with NLT 98% purity make 4,6-Dichloro-8-iodoquinoline suitable as a reference standard for analytical method development and impurity profiling in the synthesis of related quinoline pharmaceuticals [1]. Its distinct halogenation pattern aids in the chromatographic resolution of regioisomeric impurities that may arise during the manufacturing of 4,6-dichloroquinoline-based drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-8-iodoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.